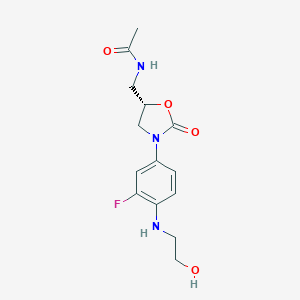
N,O-Desethylene Linezolid
Vue d'ensemble
Description
“N,O-Desethylene Linezolid” is a potential drug metabolite of Linezolid, which is used as an antibiotic . It is also known as “Desmorpholine N-hydroxyethyl Linezolid” and has the chemical formula C14H18FN3O4 .
Synthesis Analysis
The synthesis of Linezolid, the parent drug of “N,O-Desethylene Linezolid”, involves a seven-step continuous flow sequence from simple starting blocks . This process is the highest total number of distinct reaction steps ever performed in continuous flow without conducting solvent exchanges or intermediate purification .
Molecular Structure Analysis
“N,O-Desethylene Linezolid” contains a total of 41 bonds, including 23 non-H bonds, 8 multiple bonds, 6 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 secondary amide (aliphatic), 1 (thio-) carbamate (aromatic), 1 secondary amine (aromatic), 1 hydroxyl group, and 1 primary alcohol .
Chemical Reactions Analysis
The synthesis of Linezolid, the parent drug of “N,O-Desethylene Linezolid”, involves seven chemical transformations . This product is developed by SynThink’s R&D team using various organic synthesis and analytical techniques .
Physical And Chemical Properties Analysis
“N,O-Desethylene Linezolid” has a molecular weight of 311.31 g/mol . It has a Hydrogen Bond Donor Count of 3, a Hydrogen Bond Acceptor Count of 6, and a Rotatable Bond Count of 6 .
Applications De Recherche Scientifique
Application in Intensive Care Units (ICU)
- Summary of the Application : Patients in ICU often require special care due to their life-threatening conditions, diseases, and malnutrition. Administering total parenteral nutrition (TPN) is necessary for these patients .
- Methods of Application : The addition of linezolid to TPN mixtures for patients treated for linezolid-sensitive infections may reduce the extent of vascular access handling, resulting in a diminished risk of unwanted catheter-related infections .
- Results or Outcomes : Linezolid was found to be stable at 4–6 °C in the whole course of the study whereas at 25 °C it proved stable over a period of 24 h required for administration of parenteral nutrition mixtures .
Application in Antibacterial Drugs
- Summary of the Application : Linezolid is the first synthetic agent in the oxazolidinone class of antibacterial drugs .
- Methods of Application : It acts by inhibiting bacterial protein synthesis by binding to the peptidyl transferase center of the ribosome .
- Results or Outcomes : Linezolid has demonstrated activity against antibiotic-susceptible and antibiotic-resistant aerobic gram-positive cocci, including methicillin-resistant and methicillin-susceptible strains of Staphylococcus aureus (MRSA and MSSA, respectively) and vancomycin-resistant Enterococcus faecium (VRE) .
Application in Analytical Method Development
- Summary of the Application : N,O-Desethylene Linezolid HCl can be used for the analytical method development .
- Methods of Application : It is used in the development of methods for the analysis and quality control of Linezolid and its related formulations .
- Results or Outcomes : The development of these methods can help in ensuring the quality of Linezolid formulations, which is crucial for their efficacy .
Application in Monitoring and Controlling Impurity Levels
- Summary of the Application : N,O-Desethylene Linezolid is used in monitoring and controlling of impurity levels in Linezolid and its related formulations .
- Methods of Application : This involves the use of N,O-Desethylene Linezolid in various analytical techniques to monitor the levels of impurities in Linezolid formulations .
- Results or Outcomes : This helps in maintaining the quality of Linezolid formulations as per International Conference on Harmonization (ICH) formulated guidelines .
Application in Method Validation (AMV)
- Summary of the Application : N,O-Desethylene Linezolid HCl can be used for the analytical method development, method validation (AMV), Quality Controlled (QC) application for Abbreviated New Drug Application (ANDA) or during commercial production of Linezolid .
- Methods of Application : It is used in the development and validation of methods for the analysis and quality control of Linezolid and its related formulations .
- Results or Outcomes : The development and validation of these methods can help in ensuring the quality of Linezolid formulations, which is crucial for their efficacy .
Application in Structural Analysis
- Summary of the Application : N,O-Desethylene Linezolid is used in the structural analysis of chemical compounds .
- Methods of Application : This involves the use of various analytical techniques to determine the structure of N,O-Desethylene Linezolid .
- Results or Outcomes : The structural analysis reveals that N,O-Desethylene Linezolid contains total 41 bond(s); 23 non-H bond(s), 8 multiple bond(s), 6 rotatable bond(s), 2 double bond(s), 6 aromatic bond(s), 1 five-membered ring(s), 1 six-membered ring(s), 1 secondary amide(s) (aliphatic), 1 (thio-) carbamate(s) (aromatic), 1 secondary amine(s) (aromatic), 1 hydroxyl group(s), and 1 primary alcohol(s) .
Safety And Hazards
When handling “N,O-Desethylene Linezolid”, it is advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye. Use of personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas are recommended .
Propriétés
IUPAC Name |
N-[[(5S)-3-[3-fluoro-4-(2-hydroxyethylamino)phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FN3O4/c1-9(20)17-7-11-8-18(14(21)22-11)10-2-3-13(12(15)6-10)16-4-5-19/h2-3,6,11,16,19H,4-5,7-8H2,1H3,(H,17,20)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPAKSIHCULOSLI-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)NCCO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC[C@H]1CN(C(=O)O1)C2=CC(=C(C=C2)NCCO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80572730 | |
| Record name | N-{[(5S)-3-{3-Fluoro-4-[(2-hydroxyethyl)amino]phenyl}-2-oxo-1,3-oxazolidin-5-yl]methyl}acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80572730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,O-Desethylene Linezolid | |
CAS RN |
1219708-30-1 | |
| Record name | N-{[(5S)-3-{3-Fluoro-4-[(2-hydroxyethyl)amino]phenyl}-2-oxo-1,3-oxazolidin-5-yl]methyl}acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80572730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



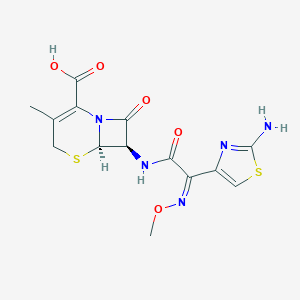
![(6R,7R)-7-Amino-8-oxo-3-vinyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B193811.png)

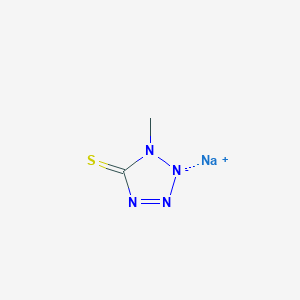
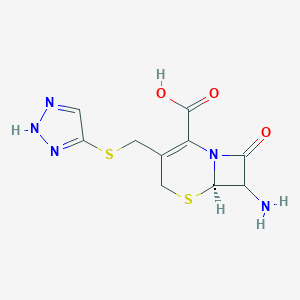
![(6R,7S)-7-[[(2R)-2-[[(4-ethyl-2,3-dioxo-1-piperazinyl)-oxomethyl]amino]-2-(4-hydroxyphenyl)-1-oxoethyl]amino]-3-[[(1-methyl-5-tetrazolyl)thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B193832.png)
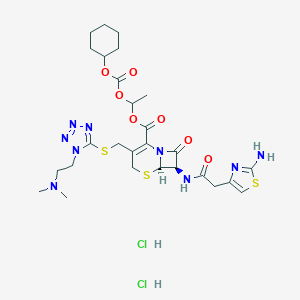
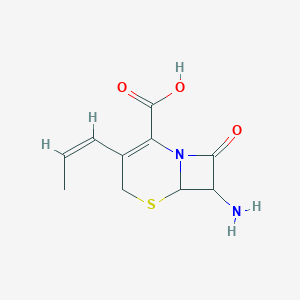
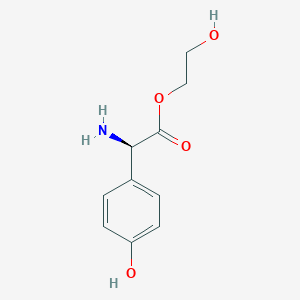
![(6R,7R)-7-Amino-8-oxo-3-(prop-1-en-1-yl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B193848.png)
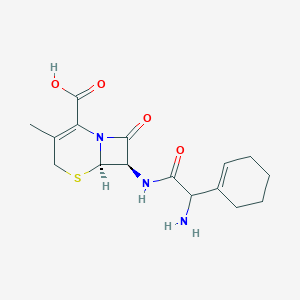
![(6S-cis)-3-[[(aminocarbonyl)oxy]methyl]-7-methoxy-8-oxo-7-[(2-thienylacetyl)amino]-5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B193853.png)
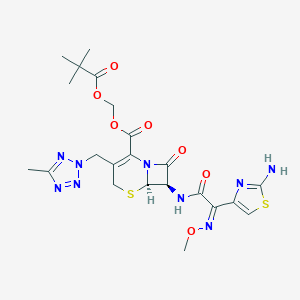
![(6R,7R)-7-[[(2Z)-2-(2-Amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(5-methyltetrazol-2-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid](/img/structure/B193856.png)